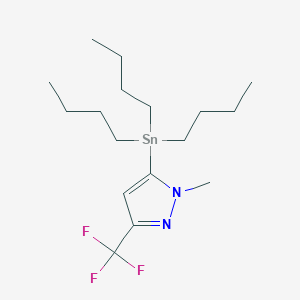

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is a laboratory chemical . It is used in various chemical reactions and has no known uses in food, drugs, pesticides, or biocidal products .

Synthesis Analysis

The synthesis of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole involves several steps. The N-methylation at the pyrazole ring is achieved by sequential treatment of 5-tributylstannyl-4-trifluoromethylpyrazole with LDA and iodomethane . This process regioselectively provides the title compound in high yield .

Molecular Structure Analysis

The molecular formula of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is C17H31F3N2Sn . Its molecular weight is 439.154 g/mol . The IUPAC name is tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane .

Chemical Reactions Analysis

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole can undergo 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide to give the corresponding (tributylstannyl)trifluoromethyl-pyrazole .

科学的研究の応用

Organic Synthesis

The compound is used in organic synthesis, particularly in the N-Methylation at the pyrazole ring . This process involves sequential treatment of 5-tributylstannyl-4-trifluoromethylpyrazole with LDA and iodomethane, which regioselectively provides the title compound in high yield .

Electrophile Introduction

The compound plays a crucial role in the addition reaction of 5-lithiated-4-trifluoromethylpyrazole with a wide range of electrophiles. This allows for an easy and high-yielding introduction of substituents on position 5 .

Drug Development

Trifluoromethyl group-containing compounds, like the one , have been found in many FDA-approved drugs over the last 20 years . The trifluoromethyl group is often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which could potentially include this compound, are widely used in the protection of crops from pests . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Antimicrobial Studies

Pyrazole derivatives, such as this compound, are being explored for their antimicrobial properties. They are being designed, synthesized, and studied for their potential as novel antibiotics to tackle antibiotic-resistant bacterial infections .

Functional Materials Development

The development of fluorinated organic chemicals, including those with trifluoromethyl groups, is becoming an increasingly important research topic. These compounds are finding applications in the development of functional materials .

作用機序

Safety and Hazards

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is considered hazardous . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

将来の方向性

Trifluoromethylpyridines, which are structurally similar to 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

特性

IUPAC Name |

tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N2.3C4H9.Sn/c1-10-3-2-4(9-10)5(6,7)8;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKSCFOBDCKLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476602 |

Source

|

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

191606-78-7 |

Source

|

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)